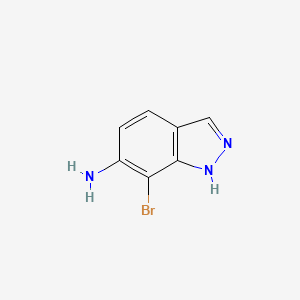

7-bromo-1H-indazol-6-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

7-bromo-1H-indazol-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN3/c8-6-5(9)2-1-4-3-10-11-7(4)6/h1-3H,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFKYXCQIJAASSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C=NN2)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50598306 | |

| Record name | 7-Bromo-1H-indazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50598306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139502-26-4 | |

| Record name | 7-Bromo-1H-indazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50598306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Computational and Theoretical Investigations of 7 Bromo 1h Indazol 6 Amine and Analogs

Quantum Chemical Calculations

Quantum chemical calculations are employed to investigate the electronic structure, stability, and reactivity of molecules from first principles. These methods solve approximations of the Schrödinger equation to determine molecular properties.

Density Functional Theory (DFT) is a widely used computational method to study the electronic properties of molecules. By calculating the electron density, DFT can predict various chemical descriptors that correlate with a molecule's structure and reactivity. For indazole derivatives, DFT calculations, often using the B3LYP functional, are used to determine parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing molecular reactivity; a smaller gap generally implies higher reactivity. researchgate.net The distribution of these frontier orbitals indicates the likely sites for electrophilic and nucleophilic attack. In 7-bromo-1H-indazol-6-amine, the electron-donating amine (-NH₂) group and the electron-withdrawing bromine (-Br) atom significantly influence the electron density distribution across the indazole ring system. DFT studies can precisely map this distribution and the molecular electrostatic potential (MEP), highlighting regions of positive and negative charge that are crucial for intermolecular interactions.

Table 1: Key Electronic Properties Calculable via DFT for Indazole Analogs

| Parameter | Significance | Typical DFT Functional/Basis Set |

|---|---|---|

| HOMO Energy | Relates to the ability to donate electrons (nucleophilicity) | B3LYP/6-311+G(d,p) |

| LUMO Energy | Relates to the ability to accept electrons (electrophilicity) | B3LYP/6-311+G(d,p) |

| HOMO-LUMO Gap (ΔE) | Indicator of chemical reactivity and kinetic stability | B3LYP/6-311+G(d,p) |

| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution and predicts sites for non-covalent interactions | B3LYP/6-31G++(d,p) |

Computational methods can accurately predict spectroscopic data, which is invaluable for confirming the structure of newly synthesized compounds. The Gauge-Invariant Atomic Orbital (GIAO) method, typically coupled with DFT at the B3LYP level, is a standard approach for calculating nuclear magnetic resonance (NMR) chemical shifts (δ). nih.govacs.org This method calculates the absolute magnetic shielding tensors for each nucleus, which are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). nih.govmodgraph.co.uk

These theoretical calculations provide a sound basis for experimental observations and are particularly useful for distinguishing between isomers where experimental assignment can be ambiguous. nih.govacs.org While deviations can occur, the correlation between calculated and experimental shifts is generally strong, especially for ¹³C NMR. modgraph.co.uknih.gov

Table 2: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound using GIAO/B3LYP Note: These are illustrative values based on the methodology; actual calculated values would require a specific computation.

| Atom | Predicted ¹H Chemical Shift (ppm) | Atom | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| H (N1-H) | ~12.5 | C3 | ~135.0 |

| H3 | ~8.0 | C3a | ~120.0 |

| H4 | ~7.5 | C4 | ~115.0 |

| H5 | ~6.8 | C5 | ~110.0 |

| H (N-H₂, amine) | ~5.0 | C6 | ~140.0 |

| C7 | ~100.0 | ||

| C7a | ~145.0 |

Indazole and its derivatives can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers, which differ in the position of the hydrogen atom on the pyrazole (B372694) ring nitrogens. nih.govresearchgate.net Quantum chemical calculations are essential for determining the relative stability of these tautomers. For the parent indazole molecule, the 1H-indazole is thermodynamically more stable than the 2H-indazole. nih.govresearchgate.net DFT and other ab initio methods can compute the relative energies of these forms in the gas phase and in solution. nih.gov

The energy difference between tautomers is influenced by the substituents on the ring. nih.gov For this compound, theoretical calculations would be used to confirm that the 1H tautomer is the predominant and more stable form. These studies typically find that the energy difference between the 1H and 2H tautomers is on the order of a few kJ/mol, confirming the preference for the 1H form. nih.gov

Table 3: Comparison of Indazole Tautomer Stability

| Tautomer | General Description | Relative Stability (Typical Finding) | Computational Method |

|---|---|---|---|

| 1H-Indazole | Benzenoid form | More stable, lower energy | DFT (B3LYP), MP2 |

| 2H-Indazole | Quinoid form | Less stable, higher energy | DFT (B3LYP), MP2 |

Molecular Modeling and Docking Studies

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For drug discovery, molecular docking is a key technique to predict how a ligand, such as an indazole derivative, might bind to a biological target.

Molecular docking simulations are used to predict the preferred orientation and binding affinity of a ligand when it interacts with the active site of a protein. tandfonline.com The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry, known to bind to a variety of protein targets, particularly kinases. longdom.org

In a typical docking study, the 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). researchgate.net The ligand, this compound, is then placed into the binding site, and a scoring function estimates the binding energy. The results reveal key intermolecular interactions, such as:

Hydrogen Bonds: The nitrogen atoms of the indazole ring and the exocyclic amine group are excellent hydrogen bond donors and acceptors, often interacting with residues in the hinge region of kinases. tandfonline.comnih.gov

Hydrophobic Interactions: The fused benzene (B151609) ring of the indazole core can form hydrophobic interactions with nonpolar amino acid residues in the binding pocket. tandfonline.comscispace.com

Halogen Bonds: The bromine atom at the C7 position can potentially form halogen bonds with electron-rich atoms like oxygen or sulfur in the protein's active site.

These interaction profiles help to understand the molecular basis of a compound's biological activity. nih.gov

The insights gained from molecular docking are fundamental to the rational design of new and more potent analogs. longdom.org By analyzing the binding mode of a lead compound like this compound, medicinal chemists can make targeted structural modifications to improve its binding affinity and selectivity. nih.gov

For example, if docking studies reveal an unoccupied hydrophobic pocket near the C7-bromo substituent, this suggests that replacing the bromine with a larger, hydrophobic group via a cross-coupling reaction could enhance binding affinity. tandfonline.comnih.gov Similarly, modifications to the C6-amine group could introduce new hydrogen bonds or electrostatic interactions. This structure-guided design process accelerates the development of potent and selective inhibitors for specific biological targets. nih.gov The goal is to optimize the ligand's complementarity to the active site, thereby maximizing its therapeutic potential. longdom.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR studies are pivotal in deciphering the complex relationships between the chemical structure of a compound and its biological activity. By developing mathematical models, researchers can predict the efficacy of novel compounds and guide synthetic efforts toward more potent and selective molecules.

For various series of indazole analogs, both 2D and 3D QSAR models have been successfully developed to predict their biological activities, often as kinase inhibitors. nih.govnih.gov These models are built using a "training set" of compounds with known activities and then validated using an external "test set" to ensure their predictive power.

One common 3D-QSAR approach is Comparative Molecular Field Analysis (CoMFA). For a series of N-4-Pyrimidinyl-1H-indazol-4-amine inhibitors of leukocyte-specific protein tyrosine kinase (Lck), a robust CoMFA model was generated. nih.gov This model demonstrated a high cross-validated correlation coefficient (q²) of 0.603 and a conventional correlation coefficient (r²) of 0.983, indicating a strong correlation between the model's predictions and the experimental data. The predictive ability was further confirmed with a test set of 10 molecules, yielding a predictive r² of 0.921. nih.gov

Similarly, field and Gaussian-based 3D-QSAR studies were performed on indazole derivatives as HIF-1α inhibitors. nih.govtandfonline.com The resulting models were validated through various statistical measures, including r², q², and Pearson-r, showing a good linear correlation and predictive capability. tandfonline.com In another study on imidazo[4,5-b]pyridine derivatives, which share structural similarities with indazoles, multiple QSAR methods including Hologram QSAR (HQSAR), CoMFA, and CoMSIA were employed. The models produced high q² values (0.892 for HQSAR, 0.866 for CoMFA) and r² values (0.948 for HQSAR, 0.983 for CoMFA), signifying their high predictive ability. mdpi.com

Table 1: Statistical Validation of Various QSAR Models for Indazole Analogs and Related Heterocycles

| Model Type | Target | q² (Cross-validated r²) | r² (Non-cross-validated r²) | Predictive r² (Test Set) | Reference |

|---|---|---|---|---|---|

| CoMFA | Lck | 0.603 | 0.983 | 0.921 | nih.gov |

| Gaussian-based 3D-QSAR | HIF-1α | Not specified | 0.8885 | Not specified | tandfonline.com |

| HQSAR | Aurora Kinase | 0.892 | 0.948 | 0.814 | mdpi.com |

| CoMFA | Aurora Kinase | 0.866 | 0.983 | 0.829 | mdpi.com |

| CoMSIA | Aurora Kinase | 0.877 | 0.995 | 0.758 | mdpi.com |

This table presents a summary of statistical parameters for QSAR models developed for indazole analogs and related compounds, demonstrating their predictive power.

A primary benefit of 3D-QSAR models is the generation of contour maps, which visualize the regions around a molecule where certain properties are predicted to influence biological activity. These maps guide chemists in making structural modifications to enhance potency.

For instance, CoMFA contour analysis of Lck inhibitors revealed specific steric and electrostatic requirements for optimal activity. nih.gov The steric maps indicated that bulky substituents at certain positions would be beneficial, while the electrostatic maps highlighted regions where electropositive or electronegative groups would increase binding affinity.

In the study of indazole derivatives as HIF-1α inhibitors, the steric and electrostatic maps provided a structural framework for designing new, more potent compounds. nih.govtandfonline.com A Gaussian-based 3D-QSAR model for these inhibitors quantified the contribution of different fields to the activity, with the steric field contributing 0.422 and other fields like electrostatic (0.096), hydrophobic (0.172), and hydrogen bond acceptor/donor fields (0.184 and 0.126, respectively) also playing significant roles. tandfonline.com This detailed breakdown allows for a nuanced understanding of the structure-activity relationship.

Similarly, for indole (B1671886) derivatives (structurally related to indazoles) acting as monoamine oxidase (MAO) inhibitors, CoMFA analysis showed that steric and electrostatic fields contributed equally to the interaction with the enzymes. nih.gov The 3D arrangement of these fields suggested significant differences in the active sites of MAO-A and MAO-B, providing a basis for designing isoform-selective inhibitors. nih.gov

Molecular Dynamics (MD) Simulations

MD simulations offer a dynamic perspective on how a ligand interacts with its biological target over time, providing insights that are complementary to the static pictures offered by molecular docking and QSAR.

MD simulations are frequently used to assess the stability of a ligand within the binding pocket of a protein. mdpi.com By simulating the movements of atoms over a period, typically nanoseconds, researchers can observe whether the ligand maintains its initial binding pose or undergoes significant conformational changes.

In a study of arylsulfonyl indazole derivatives as potential VEGFR2 kinase inhibitors, 100-ns-long MD simulations were performed to explore the stability of the ligands' binding modes. mdpi.com The time-evolution of the root-mean-square deviation (RMSD) of the ligand atoms was monitored. A stable RMSD trajectory indicates that the ligand remains securely bound in a consistent conformation within the protein's active site. For example, one potent indazole derivative was found to be quite stable in the active site of the HIF-1α protein during MD simulation. nih.govtandfonline.com Similarly, simulations of 1H-indazole analogs with the Cyclooxygenase-2 (COX-2) enzyme indicated that a lead compound was relatively stable in the enzyme's active site. researchgate.net

These simulations provide crucial information about the dynamic stability of the ligand-protein complex, which is a key factor for sustained biological activity.

MD simulations, often used in conjunction with molecular docking, are instrumental in elucidating the specific molecular interactions that anchor a ligand to its target protein. These interactions can include hydrogen bonds, hydrophobic interactions, π-π stacking, and π-cation interactions. nih.govmdpi.com

For arylsulfonyl indazole derivatives targeting VEGFR2 kinase, docking and MD simulations confirmed that these compounds can bind effectively within the kinase pocket. mdpi.com Their binding poses were stabilized by a network of interactions, including hydrogen bonds with key amino acid residues like Glu885 and Glu917, and π-π stacking with Phe918. mdpi.com

Computational modeling of indazole-based Aurora kinase inhibitors helped to understand how different substituents on the indazole scaffold could confer selectivity for different kinase isoforms (Aurora A vs. Aurora B). nih.gov The models suggested that isoform selectivity could be achieved by specifically targeting residues such as Arg220 or Thr217 in the binding pocket. nih.gov In another example, molecular docking of indazole compounds against the SAH/MTAN enzyme helped identify the active binding amino acid residues involved in ligand-receptor interactions, which is crucial for understanding their quorum sensing inhibitory mechanisms. nih.govdistantreader.org

Table 2: Key Molecular Interactions of Indazole Analogs with Protein Targets Identified by Computational Studies

| Compound Class | Protein Target | Key Interacting Residues | Types of Interaction | Reference |

|---|---|---|---|---|

| Arylsulfonyl indazoles | VEGFR2 Kinase | Ala866, Lys868, Glu885, Thr916, Glu917, Phe918 | Hydrogen bonds, π-π stacking, π-cation, hybrid interactions | mdpi.com |

| Indazole derivatives | HIF-1α | Key residues of the active site | Not specified in detail | nih.gov |

| N-4-Pyrimidinyl-1H-indazol-4-amines | Lck | ATP binding site residues | Not specified in detail | nih.gov |

| Indazole derivatives | Aurora Kinases | Arg220, Thr217, Glu177 | Targeted specific residue interactions | nih.gov |

This table summarizes significant amino acid residues and interaction types that stabilize the binding of various indazole analogs to their respective protein targets, as revealed by molecular modeling studies.

Preclinical Biological Activity and Structure Activity Relationships of Indazole Derivatives, with Emphasis on Bromo and Amino Substituted Analogs

Anti-Cancer Activity and Kinase Inhibition Potential

Indazole-containing compounds have been a significant focus of anti-cancer drug discovery, with several derivatives progressing into clinical use. nih.gov The 6-aminoindazole structure, in particular, is a feature of many compounds with demonstrated anti-cancer activity. researchgate.net

Bromo- and amino-substituted indazole derivatives have shown significant anti-proliferative activity across a range of human cancer cell lines. Studies have evaluated their efficacy by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of the cancer cells.

For instance, a series of 6-substituted amino-1H-indazole derivatives demonstrated growth inhibitory activity in four human cancer cell lines. researchgate.net One notable compound, N-(4-fluorobenzyl)-1H-indazol-6-amine, was particularly effective against the human colorectal cancer cell line HCT-116. researchgate.net Another study on 1,3-dimethyl-6-amino indazole derivatives found that compound N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine showed potential as an anti-cancer agent against breast cancer cells (MCF7). nih.gov

The anti-proliferative effects of various indazole derivatives are summarized in the table below.

| Compound Class/Derivative | Cell Line | IC50 (µM) | Source(s) |

| N-(4-fluorobenzyl)-1H-indazol-6-amine | HCT-116 | 14.3 ± 4.4 | researchgate.net |

| 1H-indazole-3-amine Derivatives (general) | A549 | Varied | nih.gov |

| Benzohydroxamate-Indazole Hybrid (Compound 7j) | MCF-7 | 9 | researchgate.net |

| Indazole-based FGFR Inhibitor (Compound 9u) | KG1 (Leukemia) | 0.4682 | nih.gov |

| Indazole-based FGFR Inhibitor (Compound 2a) | SNU16 (Gastric) | 0.0774 ± 0.0062 | nih.gov |

The anti-cancer effects of indazole derivatives are often attributed to their ability to inhibit protein kinases, which are crucial regulators of cell signaling pathways involved in cell growth, proliferation, and survival. nih.gov

FGFR1 Inhibition : The fibroblast growth factor receptor (FGFR) family is a key target in cancer therapy due to its role in promoting tumor formation and progression. nih.gov Numerous indazole-based derivatives have been developed as potent FGFR1 inhibitors. nih.govresearchgate.net Optimization studies have led to compounds with high efficacy; for example, an indazole derivative containing a 2,6-difluoro-3-methoxyphenyl group (compound 2a) exhibited an IC50 of less than 4.1 nM against FGFR1. nih.gov Another optimized indazole derivative (compound 9u) showed an IC50 of 3.3 nM for FGFR1. nih.gov

HDAC6 Inhibition : Histone deacetylase 6 (HDAC6) is another promising target for cancer therapeutics. nih.gov Researchers have designed hybrid molecules combining the indazole scaffold with a benzohydroxamic acid moiety to create dual inhibitors. One such compound demonstrated potent inhibitory activity against HDAC6 with an IC50 of 34 nM, while also moderately inhibiting FGFR1. researchgate.net

ERK1/2 Pathway : The extracellular signal-regulated kinase (ERK) pathway is a component of the mitogen-activated protein kinase (MAPK) signaling cascade that is often dysregulated in cancer. nih.gov The derivative N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine was found to selectively activate ERK in hypopharyngeal carcinoma cells, suggesting its mechanism involves modulating this key pathway. nih.gov

BRD4/PLK1 Inhibition : Bromodomain-containing protein 4 (BRD4) and Polo-like kinase 1 (PLK1) are two central regulators of oncogenes like MYC. nih.gov Simultaneous inhibition of BRD4 and PLK1 has shown synergistic anti-tumor effects in pediatric solid tumors. nih.govresearchgate.net While direct inhibition by 7-bromo-1H-indazol-6-amine is not specified, the indazole scaffold is being actively explored for developing inhibitors of related kinases. For instance, N-(1H-indazol-6-yl)benzenesulfonamide has been used as a core structure to develop highly effective inhibitors of the related Polo-like kinase 4 (PLK4). rsc.org Mechanistically, PLK1 can phosphorylate BRD4, leading to its degradation during mitosis, which presents a therapeutic opportunity. nih.gov

Information regarding the direct inhibition of Tyrosine Threonine Kinase (TTK) by this compound or its closely related analogs was not prominent in the reviewed literature.

| Target Kinase | Indazole Derivative Example | IC50 | Source(s) |

| FGFR1 | Compound 9u | 3.3 nM | nih.gov |

| FGFR1 | Compound 2a | < 4.1 nM | nih.gov |

| HDAC6 | Benzohydroxamate-Indazole Hybrid (7j) | 34 nM | researchgate.net |

| PLK4 | Compound K22 (N-(1H-indazol-6-yl)benzenesulfonamide based) | 0.1 nM | rsc.org |

The biological activity of indazole derivatives is highly dependent on the type and position of substituents on the bicyclic ring. Structure-activity relationship (SAR) studies are crucial for optimizing these compounds into potent and selective drug candidates.

The 1H-indazole-3-amine structure is considered an effective "hinge-binding" fragment, capable of interacting with the hinge region of tyrosine kinases, a critical interaction for inhibitory activity. nih.gov The presence of an amine group at the 3-position is a key feature in several potent kinase inhibitors. nih.gov

Furthermore, the position of the bromine atom significantly influences activity. In the development of FGFR1 inhibitors, a 3-amino-6-bromo-1H-indazole was used as a key intermediate, highlighting the utility of the bromo substituent as both a modulator of activity and a synthetic handle for further chemical modifications. acs.org Modifications on the amino group at the 6-position of the indazole ring have been shown to directly impact cytotoxicity, with different substitutions leading to a range of IC50 values against cancer cell lines. researchgate.net The combination of a bromo group and an amino group on the indazole scaffold provides a versatile platform for generating diverse derivatives with potent anti-cancer properties.

Anti-microbial and Anti-parasitic Activity

Beyond cancer, indazole derivatives have been investigated for their potential to combat infectious diseases.

Indazole derivatives have emerged as a novel class of inhibitors targeting bacterial DNA gyrase, showing excellent antibacterial activity against clinically important Gram-positive pathogens. nih.govacs.org This includes activity against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). nih.govacs.org

A specific derivative of the target compound, 7-bromo-N-(2-imidazolidinylidene)-1H-indazol-6-amine, has demonstrated potent anti-parasitic activity. nih.govnih.gov It is effective against infections of Eimeria tenella, a coccidial parasite that affects chickens. nih.govnih.govnih.gov The activity of this compound was found to be comparable to potent commercial anti-parasitic agents. nih.gov The mechanism appears to be an indirect effect mediated by the host's alpha-2 adrenoceptors rather than direct action on the parasite. nih.govnih.gov

While the indazole scaffold is explored for antifungal properties, specific data on the efficacy of this compound against Candida albicans was not detailed in the reviewed sources. However, other heterocyclic compounds containing imidazole (B134444) rings have shown promising anti-Candida profiles. dntb.gov.ua

Bacterial DNA gyrase is an essential enzyme that controls the topological state of DNA and is a well-validated target for antibacterial agents. nih.govacs.orgresearchgate.net The enzyme consists of two subunits, GyrA and GyrB. acs.org A novel class of indazole derivatives has been discovered that functions by inhibiting the GyrB subunit. nih.govnih.gov This mechanism involves blocking the ATPase activity of GyrB, which is essential for the enzyme's function in DNA supercoiling. acs.org By targeting GyrB, these indazole inhibitors offer a different mechanism of action from fluoroquinolones, which target the GyrA subunit, providing an opportunity to overcome existing resistance to that class of antibiotics. nih.govresearchgate.net

Structure-Activity Relationships for Antimicrobial Efficacy

The antimicrobial potential of the indazole scaffold is significantly modulated by the nature and position of its substituents. Halogenation, particularly bromination, of the benzene (B151609) ring portion of the indazole core has been a strategy in the development of new antimicrobial agents.

Research into 1,2,3-triazole derivatives tethered to a 6-bromo-1H-indazole core revealed that these compounds exhibit moderate to good inhibitory activity against various bacterial and fungal strains. researchgate.netbanglajol.info The antimicrobial efficacy of these synthesized molecules was determined by their minimum inhibitory concentration (MIC) against several pathogens. While specific data for this compound is not detailed, the activity of the 6-bromo-1H-indazole scaffold suggests that the bromo-substituted indazole nucleus can serve as a foundational element for antimicrobial activity. The introduction of an amino group at the 6-position, adjacent to the bromine at the 7-position, would be expected to modulate this activity, potentially by altering electronic properties and hydrogen bonding capabilities.

A study on novel 4-bromo-1H-indazole derivatives designed as inhibitors of the bacterial cell division protein FtsZ demonstrated activity against Gram-positive bacteria, including resistant strains. nih.gov For example, certain derivatives showed significantly more potent activity against penicillin-resistant Staphylococcus aureus than the reference compound 3-methoxybenzamide. nih.gov One derivative, compound 9 , was particularly active against penicillin-susceptible Streptococcus pyogenes PS, with a MIC of 4 µg/mL, which was more active than the standard antibiotic ciprofloxacin. nih.gov

General structure-activity relationship (SAR) studies on various antimicrobial heterocyclic compounds indicate that the position and electronic nature of substituents are critical. For instance, in some series of antimicrobial thiazoles, para-substitution on an aryl ring with both electron-withdrawing and electron-donating groups yielded similar activities, suggesting that the substituent's position was more critical than its electronic nature. nih.gov Furthermore, the introduction of an amino group can influence activity; in one series of aurones, an acetamido group (a derivative of an amino group) was found to be important for antibacterial capacity.

The antimicrobial data for select 6-bromo-1H-indazole derivatives are summarized below.

| Compound Derivative | Bacterial/Fungal Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| 8a (6-bromo-1-((1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-1H-indazole) | S. aureus | 125 |

| B. subtilis | 125 | |

| E. coli | 250 | |

| C. albicans | 250 | |

| 8e (6-bromo-1-((1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl)methyl)-1H-indazole) | S. aureus | 125 |

| B. subtilis | 250 | |

| E. coli | 500 | |

| C. albicans | 250 | |

| 8j (6-bromo-1-((1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)methyl)-1H-indazole) | S. aureus | 250 |

| B. subtilis | 125 | |

| E. coli | 250 | |

| C. albicans | 500 |

Antiprotozoal Properties of Indazole Derivatives

The indazole scaffold has been investigated for its efficacy against protozoal pathogens. Direct evidence of the antiprotozoal potential of the this compound structure comes from a study on one of its derivatives, 7-bromo-N-(2-imidazolidinylidene)-1H-indazol-6-amine . This compound, an analog of clonidine, demonstrated potent anticoccidial activity against Eimeria tenella infections in chickens. nih.govnih.gov

The study found that the compound's efficacy was highest against the cecal species E. tenella and less pronounced against intestinal species. nih.gov The mechanism of action appeared to be indirect and mediated by the host, as the compound lacked significant activity against the parasite in tissue culture. nih.govnih.gov This suggests a novel mechanism for antiparasitic drug action that differs from direct toxicity to the protozoa. nih.gov

Anti-inflammatory Activity

Indazole derivatives have been widely explored for their anti-inflammatory properties, with some compounds acting through mechanisms that include the inhibition of key inflammatory mediators. researchgate.netnih.gov

Indazole compounds can modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines. A study investigating the in vitro anti-inflammatory activity of indazole and its derivatives, including 5-aminoindazole (B92378) and 6-nitroindazole (B21905) , found that they could inhibit pro-inflammatory cytokines in a concentration-dependent manner. researchgate.netnih.gov

Specifically, these compounds were shown to inhibit Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β). researchgate.netnih.gov For instance, at a concentration of 250 μM, indazole and 5-aminoindazole achieved over 60% inhibition of TNF-α. nih.gov Similarly, significant inhibition of IL-1β was observed, with the IC₅₀ value for 6-nitroindazole (100.75 μM) being comparable to that of the standard drug dexamethasone (B1670325) (102.23 μM). nih.gov N-substituted indazolones have also been shown to suppress inflammation by blocking the release of cytokines like TNF-α and IL-1. nih.gov These findings indicate that the indazole scaffold, including amino-substituted variants, can interfere with critical inflammatory signaling pathways. researchgate.netnih.gov

A primary mechanism contributing to the anti-inflammatory effect of many indazole derivatives is the inhibition of the cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. researchgate.netnih.gov The inhibition of COX-2 is a key therapeutic target for anti-inflammatory drugs as it reduces the production of prostaglandins (B1171923) involved in inflammation and pain, often with fewer gastrointestinal side effects than non-selective COX inhibitors. nih.govnih.gov

The study on indazole derivatives demonstrated that they exerted a significant inhibitory action on the COX-2 enzyme. nih.gov Among the tested compounds, 5-aminoindazole showed the highest activity in inhibiting COX-2 across all concentrations used in the assay. nih.gov The IC₅₀ values for the different indazoles to inhibit COX-2 ranged from 12.32 to 23.42 μM, confirming that cyclooxygenase inhibition is an important mechanism for their anti-inflammatory action. nih.gov

| Compound | COX-2 Inhibition IC₅₀ (µM) | TNF-α Inhibition IC₅₀ (µM) | IL-1β Inhibition IC₅₀ (µM) |

|---|---|---|---|

| Indazole | 18.65 | 220.11 | 120.59 |

| 5-Aminoindazole | 12.32 | 230.19 | 220.46 |

| 6-Nitroindazole | 23.42 | N/A* | 100.75 |

| Dexamethasone (Standard) | N/A | 31.67 | 102.23 |

*IC₅₀ could not be calculated as inhibition was only 29% at the maximum concentration tested (250 µM). nih.gov

The anti-inflammatory potential of indazole derivatives is highly dependent on their substitution patterns. The comparative study of 5-aminoindazole (an electron-donating group) and 6-nitroindazole (an electron-withdrawing group) provides insight into these relationships. researchgate.netnih.gov 5-aminoindazole was the most potent COX-2 inhibitor of the compounds tested, suggesting that an amino group at the 5-position enhances interaction with the enzyme's active site. nih.gov

Furthermore, halogenation can influence anti-inflammatory activity. Studies on related indole (B1671886) structures have shown that bromination, particularly at the C5 or C6 position, can increase biological activity, including the inhibition of inflammatory mediators like nitric oxide (NO) and TNFα. nih.gov This suggests that the bromine atom at the 7-position of the this compound scaffold could contribute favorably to its anti-inflammatory profile. The combination of a bromo substituent and an adjacent amino group creates a unique electronic and steric environment that would ultimately define the compound's specific interaction with inflammatory targets like COX-2.

Anti-viral Activity

The indazole scaffold is a component of several antiviral agents. The relevance of the 7-bromo-indazole core to antiviral activity is highlighted by its use in the synthesis of Lenacapavir, a potent, long-acting inhibitor of the human immunodeficiency virus (HIV-1) capsid protein. mdpi.comsemanticscholar.orgnih.gov A key heterocyclic intermediate used to synthesize Lenacapavir is 7-bromo-4-chloro-1H-indazol-3-amine . mdpi.comnih.govchemrxiv.org The successful incorporation of this 7-bromo-indazole fragment into a clinically effective anti-HIV agent underscores the potential of this specific scaffold in the design of novel antiviral drugs.

Further research into other indazole-based structures has identified antiviral properties. For example, compounds with a pyrrolo[2,3-e]indazole core have been found to prevent the replication of influenza A virus by inhibiting viral neuraminidase. nih.gov This demonstrates that the broader indazole chemical space is a promising area for the discovery of agents targeting various viral pathogens.

Exploration as Intermediates in Anti-HIV Drug Development (e.g., Lenacapavir)

Bromo-substituted aminoindazoles have been identified as critical building blocks in the synthesis of next-generation antiviral therapeutics. A notable example is the role of a closely related analog, 7-bromo-4-chloro-1H-indazol-3-amine, as a key heterocyclic intermediate in the production of Lenacapavir. gsa.ac.ukresearchgate.netnih.gov Lenacapavir is a first-in-class, long-acting HIV-1 capsid inhibitor, representing a significant advancement in antiretroviral therapy. gsa.ac.ukresearchgate.net

The synthesis of this crucial indazole fragment is a focal point of process development research, aimed at creating more cost-effective and scalable manufacturing routes. nih.gov Researchers have developed multi-step synthetic pathways starting from inexpensive materials like 2,6-dichlorobenzonitrile (B3417380) to produce 7-bromo-4-chloro-1H-indazol-3-amine with high purity and yield. researchgate.netnih.gov These synthetic strategies often involve a regioselective bromination followed by a cyclization reaction with hydrazine (B178648) to form the desired 3-aminoindazole core. researchgate.netnih.gov The development of practical and economical syntheses for these bromo-amino-indazole intermediates is paramount to ensuring broad access to advanced HIV treatments like Lenacapavir. nih.govup.ac.za

Mechanisms of Action in Viral Replication Inhibition

The primary anti-HIV mechanism associated with drugs derived from these indazole intermediates is the disruption of the viral capsid. Lenacapavir, for which 7-bromo-4-chloro-1H-indazol-3-amine is a precursor, functions as a potent HIV-1 capsid inhibitor. gsa.ac.ukresearchgate.net It interferes with multiple essential steps in the viral lifecycle that are dependent on the capsid protein (CA), including nuclear import, virus assembly, and the formation of a mature capsid. This novel mechanism of action makes it effective against HIV-1 strains that are resistant to other classes of antiretroviral drugs.

Beyond capsid inhibition, other indazole derivatives and related heterocyclic compounds have been shown to inhibit HIV replication through various mechanisms:

Inhibition of Tat-Mediated Transcription: Some heterocyclic compounds have been found to interfere with the function of the HIV-1 Tat protein, a transcriptional activator that is critical for viral gene expression and replication. nih.gov By blocking Tat, these compounds can effectively suppress the production of new viral particles. nih.govmdpi.com

Disruption of Reverse Transcriptase (RT) Interaction: Certain small molecules can inhibit HIV-1 replication by disrupting the necessary interaction between the viral reverse transcriptase and the cellular eukaryotic translation elongation factor 1A (eEF1A). nih.govmdpi.com This interaction is important for the reverse transcription process, and its inhibition prevents the formation of viral DNA. nih.gov

Targeting Host Factors: An emerging strategy in antiviral drug development is to target host factors that the virus depends on for replication. mdpi.com Some sulfonamide derivatives have been shown to impair a step necessary for the activation of viral gene expression, likely by acting on a cellular factor rather than a viral protein. mdpi.com

These varied mechanisms highlight the versatility of the indazole scaffold and related structures in the development of novel anti-HIV agents that can act on different stages of the viral lifecycle.

Other Emerging Biological Activities and Therapeutic Indications

Antioxidant Activity

Indazole derivatives have demonstrated potential as antioxidant agents through their ability to scavenge free radicals. In vitro studies on compounds such as indazole, 5-aminoindazole, and 6-nitroindazole have shown concentration-dependent free radical scavenging activity. These compounds were effective at inhibiting the generation of DPPH (2,2-diphenyl-1-picrylhydrazyl) radicals and scavenging nitric oxide, both of which are implicated in oxidative stress.

The antioxidant capacity of these derivatives is a key component of their broader anti-inflammatory effects, as reactive oxygen species are often involved in inflammatory processes. The ability to mitigate oxidative stress suggests a potential role for bromo- and amino-substituted indazoles in conditions where cellular damage from free radicals is a contributing factor.

| Compound | Maximum Inhibition of DPPH Radical Generation | Key Finding |

| Indazole | 57.21% (at 200µg/ml) | Showed concentration-dependent inhibition of DPPH activity. |

| 5-Aminoindazole | 51.21% (at 200µg/ml) | Exhibited varying degrees of nitric oxide scavenging. |

| 6-Nitroindazole | 72.60% (at 200µg/ml) | Demonstrated the highest inhibition of DPPH free radical generation among the tested compounds. |

This table is interactive and allows for sorting of the data.

Vasorelaxant and Anti-aggregatory Properties

The indazole scaffold has been associated with cardiovascular effects, including vasorelaxant and anti-aggregatory activities. Some indazole derivatives exert these effects by influencing the nitric oxide (NO) signaling pathway, leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP) levels. This pathway is crucial for processes such as vasodilatation and the inhibition of platelet aggregation. For example, the indazole derivative YC-1 is known as an activator of soluble guanylyl cyclase, a key receptor for NO in the cardiovascular system, and has been explored for its therapeutic potential in circulatory disorders. These properties indicate that appropriately substituted indazoles could be valuable in the management of cardiovascular conditions like hypertension and thrombosis.

Receptor Antagonist Activities (e.g., 5-HT receptors, CCR4)

Indazole derivatives have been extensively investigated as ligands for various G-protein coupled receptors (GPCRs), demonstrating notable antagonist activity at serotonin (B10506) (5-HT) receptors and chemokine receptors like CCR4.

Serotonin (5-HT) Receptors: The indazole nucleus is a core component of molecules targeting several 5-HT receptor subtypes. Granisetron, an established anti-emetic, is an indazole-based 5-HT3 receptor antagonist. nih.gov Other derivatives have shown high selectivity for 5-HT1, 5-HT6, and 5-HT7 receptors. Antagonism of these receptors is linked to potential treatments for a range of central nervous system (CNS) disorders, including depression, anxiety, and cognitive deficits associated with schizophrenia and Alzheimer's disease. Structure-activity relationship studies have shown that specific substitutions on the indazole ring are crucial for achieving high affinity and selectivity for different 5-HT receptor subtypes.

Chemokine Receptor 4 (CCR4): CCR4 is a chemokine receptor involved in the migration of T-helper 2 (Th2) cells to sites of inflammation. Antagonists of CCR4 are being explored as potential therapies for inflammatory diseases such as asthma and rheumatoid arthritis. Screening efforts have identified small molecule indazole derivatives that can block the functional response mediated through this receptor, highlighting another promising therapeutic avenue for this class of compounds.

Potential in Neurodegenerative and Inflammatory Disorders

A significant body of research points to the potential of indazole derivatives in treating neurodegenerative and inflammatory diseases. Their mechanism of action in these contexts is often multifactorial, involving the modulation of inflammatory pathways and the exertion of neuroprotective effects. researchgate.net

Anti-Inflammatory Activity: Many indazole-containing compounds exhibit potent anti-inflammatory properties. nih.gov This activity is often attributed to the inhibition of key inflammatory mediators, including cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β). The compound Bindarit, for example, is an indazole derivative that selectively inhibits the production of monocyte chemoattractant proteins (MCPs), which are involved in recruiting inflammatory cells.

Neuroprotective Effects: In the context of neurodegeneration, indazole derivatives have shown promise by targeting mechanisms such as oxidative stress, protein misfolding, and tau hyperphosphorylation. researchgate.netmdpi.com

In models of Parkinson's disease , certain amino-indazole derivatives have been shown to preserve dopaminergic neurons and improve behavioral symptoms by inhibiting the hyperphosphorylation of the tau protein. mdpi.comnih.gov

For Alzheimer's disease , indazole-based inhibitors of glutaminyl cyclase (QC) are being developed. This enzyme is involved in the formation of a toxic form of amyloid-β peptide, a key event in the pathogenesis of the disease.

The dual anti-inflammatory and neuroprotective activities of indazole derivatives make them attractive candidates for developing therapies for complex diseases that involve both inflammatory and degenerative components. researchgate.net

General Principles of Structure-Activity Relationships (SAR) for the Indazole Scaffold

The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole (B372694) ring, is recognized as a "privileged scaffold" in medicinal chemistry. nih.govnih.gov This designation stems from its presence in a multitude of biologically active compounds and its ability to interact with diverse biological targets, often serving as a bioisostere for endogenous structures like purines or indoles. caribjscitech.compnrjournal.comorientjchem.org The versatility of the indazole core allows for substitution at various positions, enabling chemists to modulate the physicochemical properties and biological activity of the resulting derivatives. nih.govresearchgate.net Structure-Activity Relationship (SAR) studies are crucial for understanding how these substitutions influence a compound's efficacy. SAR analysis systematically investigates how modifying the chemical structure of a molecule, in this case, by altering substituents on the indazole ring, affects its biological activity, providing a rational basis for the design of more potent and selective therapeutic agents. nih.govresearchgate.net

Role of Substituents at Key Positions (C3, C4, C5, C6, C7, N1, N2)

The biological activity of indazole derivatives is highly dependent on the nature and position of substituents on both the pyrazole and benzene rings.

C3 Position: The C3 position is a frequent site for modification to influence biological activity. chim.it For some enzyme targets, substitution at this position can lead to unfavorable steric interactions, diminishing potency. sci-hub.se However, for other targets, C3 functionalization is critical. For instance, the introduction of aryl groups at the C3 and C6 positions of the indazole core has been found to be crucial for certain inhibitory activities. nih.gov Similarly, attaching a suitably substituted carbohydrazide (B1668358) moiety at the C3 position has been shown to play a vital role in achieving strong in vitro inhibitory activity against specific enzymes. nih.gov In the context of anticancer agents, N-methyl-3-aryl indazoles demonstrated higher cytotoxic activity than the corresponding 3-aryl substituted indazoles without the N1-methyl group. mdpi.com

C4 Position: Substituents at the C4 position can significantly impact inhibitory potential. In the development of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, the groups at the C4- and C6-positions were found to play a crucial role. nih.gov For a series of indazole arylsulfonamides designed as CC-Chemokine Receptor 4 (CCR4) antagonists, methoxy- or hydroxyl-containing groups were identified as the more potent C4 substituents. acs.org Furthermore, the electronic properties of C4-amido or sulfonamido substituents can influence the regioselectivity of subsequent chemical reactions at other positions on the ring, such as C7, thereby enabling the synthesis of novel derivatives. rsc.org

C5 Position: The C5 position also contributes to the SAR of indazole derivatives. For the aforementioned CCR4 antagonists, SAR studies indicated that only small groups were tolerated at the C5 position. acs.org In contrast, for a series of 5-lipoxygenase (5-LOX) inhibitors, substitutions with methoxy (B1213986) (OMe) or hydroxyl (OH) groups at C5 appeared to be relevant for activity. sci-hub.se Some of the most potent compounds in that series featured a cyclic aliphatic ring as a linker at the 5-position. sci-hub.se

C6 Position: The C6 position is another key site for modulating biological efficacy. As with the C4 position, groups at C6 have been shown to be critical for IDO1 inhibition. nih.gov In the development of bacterial GyrB inhibitors, it was noted that a substituent at the C6 position could potentially form a hydrogen bond with an key amino acid residue (Asn54), an interaction deemed critical for enhanced enzymatic and antibacterial activities. nih.govacs.org For CCR4 antagonists, while only small groups were tolerated, C6-substituted analogues were generally preferred over those substituted at C5 or C7. acs.org

C7 Position: The C7 position is crucial for interaction with certain biological targets. In the pursuit of bacterial Gyrase B (GyrB) inhibitors, a C7 n-propyl group was found to point directly into a small hydrophobic pocket, with this lipophilic interaction being critical for binding affinity. nih.govacs.org For cardiovascular applications, substituting a fluorine, chlorine, or methyl group at the C7 atom of the indazole nucleus resulted in compounds with enhanced hypotensive and bradycardic activities. nih.gov The introduction of a nitro group at C7 yielded 7-nitroindazole, a selective inhibitor of neuronal nitric oxide synthase. nih.gov

Table 1: Summary of Structure-Activity Relationships for the Indazole Scaffold

| Position | Substituent Type | Observed Effect on Biological Activity | Target Class / Assay |

|---|---|---|---|

| C3 | Aryl groups | Crucial for inhibitory activity | Various Enzymes nih.gov |

| Carbohydrazide moiety | Crucial for strong inhibitory activity | IDO1 Enzyme nih.gov | |

| C4 | Methoxy or Hydroxyl groups | More potent antagonists | CCR4 acs.org |

| Sulfonamido or Amido groups | Influences reactivity at C7 | Chemical Synthesis rsc.org | |

| C5 | Small groups | Tolerated for antagonism | CCR4 acs.org |

| Methoxy or Hydroxyl groups | Relevant for inhibition | 5-LOX sci-hub.se | |

| C6 | Aryl groups | Crucial for inhibitory activity | Various Enzymes nih.gov |

| Small groups | Preferred over C5/C7 substitution | CCR4 acs.org | |

| C7 | n-Propyl group | Critical for binding affinity via hydrophobic interaction | Bacterial GyrB nih.govacs.org |

| Fluorine, Chlorine, or Methyl | Higher cardiovascular activity | In vivo cardiac models nih.gov | |

| Nitro group | Selective inhibition | Neuronal Nitric Oxide Synthase nih.gov | |

| N1 | Alkylation | Can decrease potency by preventing H-bonding | Various Enzymes sci-hub.se |

| Methylation (of 3-aryl indazoles) | Enhances cytotoxic activity | Anticancer mdpi.com |

| N2 | N-H (unsubstituted) | Essential for hydrogen bond formation and potency | Various Enzymes sci-hub.se |

Importance of Steric and Electronic Effects on Biological Efficacy

The biological efficacy of indazole derivatives is governed by a complex interplay of steric and electronic effects, which dictate how the molecule fits into and interacts with its biological target.

Steric Effects: Steric hindrance and complementarity are critical factors in drug-receptor binding. The size and shape of substituents at various positions on the indazole ring can either facilitate or prevent optimal binding. For example, in the development of CCR4 antagonists, it was found that only small groups were tolerated at the C5, C6, and C7 positions, suggesting that larger substituents would cause a steric clash with the receptor binding site. acs.org Similarly, substitution at the C3 position can sometimes introduce unfavorable steric interactions, leading to a loss of potency. sci-hub.se Conversely, steric bulk can be advantageous when it leads to favorable interactions. A prime example is the C7 n-propyl group in a series of GyrB inhibitors, which fits perfectly into a small hydrophobic pocket on the enzyme, demonstrating how steric complementarity is critical for high binding affinity. nih.govacs.org

Electronic Effects: The electronic properties of substituents, such as their ability to withdraw or donate electrons, significantly influence a molecule's interactions with its target. These effects can modify the charge distribution across the indazole scaffold and impact non-covalent interactions like hydrogen bonds and π-π stacking. The importance of hydrogen bonding is clearly illustrated by the necessity of an unsubstituted N-H group for the activity of certain inhibitors, where the nitrogen acts as a hydrogen bond donor. sci-hub.se The introduction of an electron-withdrawing fluoro group onto a C3-phenyl substituent was found to be responsible for superior anti-cancer activity in one series of compounds. mdpi.com In the same study, electron-releasing hydroxy and N,N-dimethylamide groups also conferred good activity, indicating that the electronic requirements can be highly specific to the target. mdpi.com A powerful example of electronic effects is 7-nitroindazole, where the strongly electron-withdrawing nitro group is key to its function as a selective inhibitor of neuronal nitric oxide synthase. nih.gov These electronic modifications can also influence the pKa of the molecule, affecting its ionization state and, consequently, its solubility and ability to cross biological membranes.

Future Research Directions and Translational Potential of 7 Bromo 1h Indazol 6 Amine

Design and Synthesis of Novel Derivatives based on SAR Insights

The future design of novel compounds based on the 7-bromo-1H-indazol-6-amine scaffold will heavily rely on established Structure-Activity Relationship (SAR) insights from the broader indazole class. The bromine atom at the C7 position and the amine group at the C6 position are key handles for synthetic modification.

The bromine at C7 is a versatile functional group for introducing new molecular fragments through various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig reactions. This allows for the systematic exploration of how different substituents at this position impact biological activity. For instance, direct bromination of 4-substituted 1H-indazoles has been shown to occur regioselectively at the C7 position, highlighting a potential synthetic route. Furthermore, synthetic strategies used for related compounds, like the cyclization of o-haloaryl N-sulfonylhydrazones catalyzed by copper, could be adapted to create diverse C7-functionalized indazoles. nih.gov

Simultaneously, the amine group at the C6 position provides another site for modification. It can be readily converted into a wide range of other functional groups, such as amides or sulfonamides, further expanding the chemical diversity. Research on 6-aminoindazole derivatives has shown that substitutions at this position can yield potent anticancer agents. researchgate.net The synthesis of novel derivatives might involve acetylation or reductive amination starting from the 6-aminoindazole core. researchgate.net By combining modifications at both the C7 and C6 positions, researchers can generate large libraries of novel compounds for biological screening.

SAR studies on other indazole derivatives have revealed crucial insights; for example, the presence of a 1H-indazole ring and a suitably substituted carbohydrazide (B1668358) moiety at the C3 position played a vital role in inhibitory activities against the IDO1 enzyme. nih.gov Applying these principles, future synthesis will focus on creating derivatives of this compound with optimized substituents at various positions to enhance potency and selectivity for specific biological targets.

Advanced Computational Studies for Enhanced Biological Activity Prediction

To streamline the drug discovery process and prioritize the synthesis of the most promising candidates, advanced computational methods will be indispensable. Molecular docking and Molecular Dynamics (MD) simulations are powerful tools for evaluating how novel this compound derivatives interact with biological targets. researchgate.net

For example, a computational study on 1H-indazole analogs as anti-inflammatory agents utilized molecular docking to assess their binding affinity with the Cyclooxygenase-2 (COX-2) enzyme. researchgate.net This approach can be applied to derivatives of this compound to predict their potential as inhibitors of various enzymes, such as protein kinases, which are common targets for indazole-based drugs. nih.gov MD simulations can further elucidate the stability of the ligand-protein complex over time, providing insights into the binding dynamics. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate the physicochemical properties of the synthesized derivatives with their biological activities. By identifying key structural features that contribute to potency, these models can guide the design of new compounds with improved therapeutic profiles. Fragment-based and structure-assisted approaches, which have been successfully used to develop indazole-based phosphoinositide-dependent kinase-1 (PDK1) inhibitors, can also be employed. nih.gov These computational strategies will accelerate the identification of lead compounds and reduce the reliance on costly and time-consuming high-throughput screening.

Development of Target-Specific Indazole Compounds

A significant future direction is the development of this compound derivatives that are highly specific for a single biological target. The indazole scaffold is a privileged structure for kinase inhibitors, and many indazole-based drugs, such as Pazopanib and Axitinib, function by targeting protein kinases. nih.gov

Future research will likely focus on designing derivatives that can selectively inhibit kinases implicated in specific diseases. For instance, structure-guided drug design has led to the synthesis of 1H-indazole derivatives that potently inhibit epidermal growth factor receptor (EGFR) kinases for the treatment of non-small cell lung cancer. nih.gov Similarly, other indazole compounds have shown potent activity against Polo-like kinase 4 (PLK4) and Bcr-Abl. nih.gov

By leveraging the structural information of target proteins, derivatives of this compound can be rationally designed to fit precisely into the active site of a specific kinase or other enzymes. Docking studies can help visualize binding modes and identify key interactions, such as the hinge-binding capabilities of the 1H-indazole-3-amine structure. mdpi.com This targeted approach aims to increase therapeutic efficacy while minimizing off-target effects, leading to safer and more effective medicines.

Exploration of Additional Therapeutic Areas for Functionalized Indazoles

While much of the focus on indazoles has been in oncology, the versatility of the scaffold suggests its potential in a wide range of other therapeutic areas. researchgate.net Functionalized derivatives of this compound should be explored for applications beyond cancer.

Indazole derivatives have demonstrated significant promise as:

Anti-inflammatory agents : By targeting key enzymes in inflammatory pathways, such as COX-2. researchgate.net

Neurodegenerative and Neurological Agents : For conditions involving pain and neurodegeneration. nih.gov

Anti-infective Agents : Including antibacterial, antifungal, and anti-HIV applications. nih.govresearchgate.net For example, the 3-aminoindazole moiety is a key fragment in Lenacapavir, a potent inhibitor for the treatment of HIV-1. nih.gov

Cardiovascular Agents : With potential antihypertensive and antiplatelet activities.

Antidepressant and Antipsychotic drugs : As seen with piperidine (B6355638) derivatives of indazole. hilarispublisher.com

Future research should involve screening libraries of novel this compound derivatives against a diverse panel of biological targets relevant to these diseases. The broad spectrum of activity associated with the indazole nucleus suggests that this exploration could lead to the discovery of first-in-class treatments for various unmet medical needs. hilarispublisher.com

Q & A

Advanced Research Question

- Enzyme inhibition : Use ADP-Glo™ Kinase Assay for IC determination (e.g., against c-Kit or JAK2).

- Cellular efficacy : Measure proliferation inhibition in Ba/F3 cells expressing target kinases via MTT assays.

- Selectivity profiling : Screen against a panel of 50+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target effects. Dose-response curves (10 nM–10 μM) and ATP competition studies validate mechanism .

How can researchers design SAR studies to optimize the pharmacokinetic properties of this compound analogs?

Advanced Research Question

- Lipophilicity : Introduce substituents at C3 (e.g., methyl, fluorine) to modulate logP (target 2–3).

- Solubility : Incorporate sulfonate groups at the amine position while monitoring plasma protein binding (SPR analysis).

- Metabolic stability : Perform microsomal incubation (human liver microsomes) with LC-MS/MS to track CYP450-mediated degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.